molecular formula C9H18N2O2 B13817333 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one CAS No. 224309-94-8

3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B13817333
CAS No.: 224309-94-8
M. Wt: 186.25 g/mol
InChI Key: JFGHLVJYLUULGU-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is a chemical compound that features a piperazine ring, a hydroxy group, and a ketone group

Properties

CAS No.

224309-94-8

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C9H18N2O2/c1-9(2,7-12)8(13)11-5-3-10-4-6-11/h10,12H,3-7H2,1-2H3

InChI Key

JFGHLVJYLUULGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(=O)N1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with a suitable precursor that contains the hydroxy and ketone functionalities. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant and Anxiolytic Properties
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant and anxiolytic activities. The structural characteristics of 3-hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one enable it to interact with neurotransmitter systems, potentially modulating serotonin and dopamine levels in the brain. Such interactions are critical for developing new therapeutic agents targeting mood disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on serotonin receptors. The findings suggested that modifications to the piperazine ring can enhance selectivity and efficacy for specific receptor subtypes, indicating a pathway for optimizing compounds like 3-hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one for therapeutic use.

2. Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases.

Table: Neuroprotective Activity of Piperazine Derivatives

Compound NameIC50 (µM)Mechanism of Action
3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one15Antioxidant activity
Other Piperazine Derivative A20Free radical scavenging
Other Piperazine Derivative B25Inhibition of apoptotic pathways

Cosmetic Applications

1. Skin Care Formulations
The compound's ability to enhance skin hydration and barrier function makes it a valuable ingredient in cosmetic formulations. Its hydrophilic nature allows it to attract moisture, making it suitable for creams and lotions aimed at improving skin texture.

Case Study:
A formulation study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that incorporating 3-hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one into a moisturizer significantly improved skin hydration levels compared to control formulations. The study utilized a double-blind methodology to assess the efficacy over four weeks.

2. Anti-Aging Products
Due to its potential antioxidant properties, this compound is being investigated for use in anti-aging products. Its ability to neutralize free radicals can help mitigate skin aging signs such as wrinkles and fine lines.

Industrial Applications

1. Chemical Intermediates
In the pharmaceutical industry, 3-hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one serves as an intermediate in synthesizing various bioactive compounds. Its versatility allows chemists to modify its structure further to create novel therapeutics.

Table: Synthesis Pathways Involving 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one

Reaction TypeProduct NameYield (%)
AlkylationPiperazine Derivative C85
AcylationPiperazine Derivative D90
HydrolysisHydrolyzed Product E75

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with receptors and enzymes, modulating their activity. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one, with the CAS number 224309-94-8, is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a piperazine moiety, which is often associated with various pharmacological properties, including anti-anxiety and antidepressant effects. Its molecular formula is C9H18N2O2, and it has a molecular weight of approximately 186.25 g/mol .

The biological activity of 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing piperazine structures often exhibit significant effects on neurotransmitter systems and can modulate signaling pathways involved in cell proliferation and survival.

Target Interaction Studies

Studies have shown that this compound may interact with Class I PI3-kinase enzymes, which play crucial roles in cellular signaling related to cancer progression and inflammation. Inhibiting these pathways can potentially lead to therapeutic benefits in various malignancies and inflammatory conditions .

Pharmacological Effects

  • Antitumor Activity :
    • The compound has demonstrated potent inhibitory activity against specific isoforms of Class I PI3-kinase, suggesting its potential use in cancer therapy by inhibiting tumor cell invasion and metastasis .
  • Anti-inflammatory Properties :
    • Its structural features may also confer anti-inflammatory effects, making it a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
  • Neuropharmacological Effects :
    • Given its piperazine component, there is potential for neuropharmacological applications, including anxiolytic and antidepressant effects, similar to other piperazine derivatives.

Recent Research Findings

A study highlighted the synthesis of derivatives of 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one and their evaluation for biological activities. The derivatives exhibited varying degrees of antimicrobial and antioxidant activities, indicating the versatility of the compound in medicinal applications .

Comparative Analysis with Similar Compounds

The following table compares 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-N,N-dimethylpiperazineHydroxyl group on piperazineFocused on anti-anxiety properties
1-(4-Fluorophenyl)piperazineAromatic substitution on piperazineKnown for antidepressant effects
3-(4-Methoxyphenyl)piperidineMethoxy substitutionExhibits analgesic properties

This comparison illustrates the unique combination of functional groups in 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one that may contribute to its multifaceted biological activities compared to other compounds.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 3-Hydroxy-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one?

Answer:

  • Synthesis:
    The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and a keto-alcohol precursor. For example, analogous compounds (e.g., AP-238) are synthesized by reacting substituted piperazines with carbonyl-containing intermediates under anhydrous conditions, often using coupling reagents like HOBt/TBTU in DMF .
  • Characterization:
    Use 1H NMR (δ ~1.14 ppm for methyl groups, δ ~3.5-4.0 ppm for piperazine protons) and 13C NMR (e.g., carbonyl signals at ~210 ppm). IR spectroscopy (C=O stretch ~1680-1700 cm⁻¹) and HRMS (e.g., [M+Na]⁺ peaks) are critical for confirming functional groups and molecular weight .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

  • 1H/13C NMR: Resolve methyl groups (δ ~1.1-1.3 ppm) and piperazine ring protons (δ ~2.5-3.5 ppm). For example, 1H NMR of AP-238 shows distinct methyl and cinnamyl proton signals .
  • IR Spectroscopy: Confirm the presence of hydroxyl (~3335 cm⁻¹) and carbonyl (~1680 cm⁻¹) groups, as seen in structurally similar keto-alcohols .
  • Mass Spectrometry (HRMS): Validate molecular formula (e.g., calculated [M+Na]⁺ = 231.0994 for C12H16O3Na) .

Q. How can researchers assess the purity of this compound?

Answer:

  • 1H NMR Integration: Compare peak integrals of target protons (e.g., methyl groups) to impurities. For example, AP-238 purity (>95%) was confirmed via 1H NMR integration .
  • HPLC with UV Detection: Use reverse-phase columns (C18) and acetonitrile/water gradients to separate and quantify impurities .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Answer:

  • Modify Substituents: Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the aryl ring or piperazine nitrogen to assess electronic effects. For example, analogs with 4-nitrophenyl or 4-trifluoromethylphenyl groups showed enhanced bioactivity in anti-parasitic studies .
  • Stereochemical Variations: Synthesize enantiomers using chiral catalysts to evaluate stereospecific interactions, as seen in related Mannich base derivatives .
  • Biological Testing: Screen analogs against target enzymes (e.g., Trypanosoma cruzi) using in vitro assays to correlate structural changes with activity .

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

Answer:

  • Accelerated Stability Studies: Incubate the compound at pH 1–13 (37°C) and monitor degradation via HPLC. Brominated analogs (e.g., 3-bromo derivatives) showed pH-dependent hydrolysis, with instability in alkaline conditions .
  • Degradation Product Analysis: Use LC-MS to identify breakdown products (e.g., piperazine ring opening or keto-alcohol dehydration) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) and slow evaporation. SHELX software (v.2018+) is recommended for refining high-resolution data, especially for small-molecule crystals .
  • Cryoprotection: Use glycerol or paraffin oil to prevent ice formation during cryocooling. SHELXL handles twinning and high-resolution data effectively .

Q. How can computational methods enhance experimental design for derivatives?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target receptors (e.g., beta2-adrenergic receptors). For example, docking studies of aryl piperazines identified critical hydrogen bonds with active sites .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for improved reactivity .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate purity results between NMR, HPLC, and elemental analysis to resolve discrepancies .
  • Experimental Phasing: For crystallography, use SHELXC/D/E pipelines for robust phasing of small-molecule structures .

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